molecular formula C8H5F3O3 B3267603 3-Hydroxy-2-(trifluoromethyl)benzoic acid CAS No. 4563-94-4

3-Hydroxy-2-(trifluoromethyl)benzoic acid

Cat. No.: B3267603
CAS No.: 4563-94-4
M. Wt: 206.12 g/mol
InChI Key: LQOXOHYWHAOMTR-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H5F3O3 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by a hydroxyl group and a trifluoromethyl group, respectively. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by hydroxylation. For instance, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a catalyst. The hydroxylation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxy-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and interact with biological macromolecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic and inflammatory pathways.

    Industry: The compound is used in the development of agrochemicals and materials science, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This combination of properties makes it a potent modulator of various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of both groups allows for versatile reactivity and interaction with a wide range of molecular targets, making it valuable in various fields of research and industry .

Properties

IUPAC Name

3-hydroxy-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOXOHYWHAOMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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